molecular formula C17H25N7O4 B1667088 Binodenoson CAS No. 144348-08-3

Binodenoson

カタログ番号 B1667088
CAS番号: 144348-08-3
分子量: 391.4 g/mol
InChIキー: XJFMHMFFBSOEPR-DNZQAUTHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Binodenoson is a pharmacologic stress agent specific to the only adenosine receptor necessary for increased cardiac blood flow, the A2A receptor. This specificity allows Binodenoson to deliver - in a single injection - a more effective dose of medication with fewer side effects than current treatments, which typically require a 15-20 minute infusion.

作用機序

Binodenoson is a highly selective adenosine A2A receptor agonist. The adenosine A2A receptor is necessary for increased cardiac blood flow, and specificity to this particular receptor allows binodenoson to deliver, in a single injection, a more effective dose of medication with fewer side effects than current treatments, which typically require a 15-20 minute infusion. Cardiac stress tests allow physicians to identify the presence of cardiovascular disease by examining the flow of blood through the heart.

特性

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[(2E)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6+/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFMHMFFBSOEPR-DNZQAUTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=N/NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869938
Record name Binodenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Binodenoson is a highly selective adenosine A2A receptor agonist. The adenosine A2A receptor is necessary for increased cardiac blood flow, and specificity to this particular receptor allows binodenoson to deliver, in a single injection, a more effective dose of medication with fewer side effects than current treatments, which typically require a 15-20 minute infusion. Cardiac stress tests allow physicians to identify the presence of cardiovascular disease by examining the flow of blood through the heart.
Record name Binodenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04853
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Binodenoson

CAS RN

144348-08-3
Record name Binodenoson [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144348083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binodenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04853
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Binodenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BINODENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJA4M1L5LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Binodenoson
Reactant of Route 2
Reactant of Route 2
Binodenoson
Reactant of Route 3
Binodenoson
Reactant of Route 4
Reactant of Route 4
Binodenoson
Reactant of Route 5
Reactant of Route 5
Binodenoson
Reactant of Route 6
Reactant of Route 6
Binodenoson

Citations

For This Compound
285
Citations
RJ Barrett, MJ Lamson, J Johnson… - Journal of nuclear …, 2005 - Springer
Background Binodenoson, a highly selective agonist of the adenosine A 2A receptor, is being developed as a short-acting coronary vasodilator as an adjunct to radiotracers for use in …
Number of citations: 27 link.springer.com
JMB Hodgson, N Dib, MJ Kern, RG Bach… - The American journal of …, 2007 - Elsevier
… The purpose of this study was to define binodenoson dosing … was determined before binodenoson administration. Patients (n = … within seconds of administering binodenoson, and the …
Number of citations: 24 www.sciencedirect.com
JJ Murray, JM Weiler, LB Schwartz… - Circulation …, 2009 - Am Heart Assoc
… to assess the safety of binodenoson in 87 healthy young … sequential cohorts of 8 subjects received intravenous binodenoson (0.5, 1.0, and … Binodenoson caused no clinically significant …
Number of citations: 15 www.ahajournals.org
JE Udelson, GV Heller, FJT Wackers, A Chai… - Circulation, 2004 - Am Heart Assoc
… adenosine A 2A receptor agonist binodenoson, using 1 of 4 … binodenoson and adenosine. The risk of any safety event/side effect was significantly lower with any dose of binodenoson …
Number of citations: 92 www.ahajournals.org
MD Cerqueira - Current cardiology reports, 2006 - Springer
… Despite the high A2A selectivity of binodenoson and regadenoson in preclinical studies, … lar block or bronchospasm with either regadenoson or binodenoson in published trials. …
Number of citations: 48 link.springer.com
ML ZOLER - Imaging, 2008 - cdn.mdedge.com
… comparable in binodenoson- and adenosine-treated patients, with binodenoson causing fewer … If we can reduce or contain the cost then [binodenoson] will become the preferred agent,” …
Number of citations: 0 cdn.mdedge.com
M Mitka - JAMA, 2008 - jamanetwork.com
… studies comparing the efficacy and adverse effects of binodenoson with adenosine. … , one with adenosine and one with binodenoson. Binodenoson was as effective as adenosine in …
Number of citations: 2 jamanetwork.com
JE Udelson, BJ Iteld, FL Weiland, JB Foster… - Journal of Nuclear …, 2008 - infona.pl
15.27: Double-blinded comparison of the side effects associated with pharmacologic stress induced with binodenoson and adenosine … 15.27: Double-blinded comparison of the side …
Number of citations: 4 www.infona.pl
JE Udelson - Inpharma, 2004 - Springer
… In addition, binodenoson was safe and resulted in fewer and less severe … a binodenoson SPECT study in which the patients were randomised to one of the following four binodenoson …
Number of citations: 0 link.springer.com
JE Udelson - Inpharma, 2008 - Springer
… binodenoson in regard to the provision of clinical information on the extent and severity of ischaemia. However, binodenoson … significantly lower with binodenoson than with adenosine. …
Number of citations: 0 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。